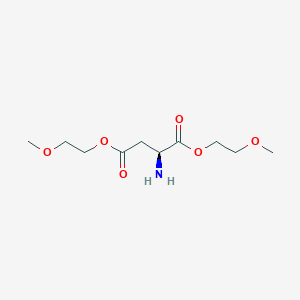

Bis(2-methoxyethyl) L-aspartate

Description

Bis(2-methoxyethyl) L-aspartate is an ester derivative of L-aspartic acid, where the α- and β-carboxyl groups are substituted with 2-methoxyethyl groups.

Polymeric derivatives of L-aspartate, such as poly[α-(2-methoxyethyl) β-L-aspartate], have been studied for their crystalline structures and conformational behavior. X-ray diffraction and molecular mechanics analyses reveal that these polymers adopt right-handed 13/4 helical conformations stabilized by intramolecular hydrogen bonding in hexagonal crystal lattices . The 2-methoxyethyl substituents influence packing efficiency and thermal stability, distinguishing them from other alkyl-substituted aspartate derivatives.

Properties

CAS No. |

86150-70-1 |

|---|---|

Molecular Formula |

C10H19NO6 |

Molecular Weight |

249.26 g/mol |

IUPAC Name |

bis(2-methoxyethyl) (2S)-2-aminobutanedioate |

InChI |

InChI=1S/C10H19NO6/c1-14-3-5-16-9(12)7-8(11)10(13)17-6-4-15-2/h8H,3-7,11H2,1-2H3/t8-/m0/s1 |

InChI Key |

DHECGALBBHZSMG-QMMMGPOBSA-N |

Isomeric SMILES |

COCCOC(=O)C[C@@H](C(=O)OCCOC)N |

Canonical SMILES |

COCCOC(=O)CC(C(=O)OCCOC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-methoxyethyl) L-aspartate typically involves the reaction of L-aspartic acid with 2-methoxyethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The process may involve steps such as esterification and purification to obtain the final compound.

Industrial Production Methods: On an industrial scale, the production of bis(2-methoxyethyl) L-aspartate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Bis(2-methoxyethyl) L-aspartate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The methoxyethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Scientific Research Applications

Chemistry: Bis(2-methoxyethyl) L-aspartate is used as a building block in organic synthesis

Biology: In biological research, bis(2-methoxyethyl) L-aspartate is studied for its potential role in enzyme inhibition and protein interactions. It may serve as a model compound for understanding the behavior of aspartate derivatives in biological systems.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.

Industry: In industrial applications, bis(2-methoxyethyl) L-aspartate is used in the production of specialty chemicals and as an intermediate in the synthesis of various compounds.

Mechanism of Action

The mechanism of action of bis(2-methoxyethyl) L-aspartate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its action can include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Bis(2-methoxyethyl) L-aspartate belongs to a family of L-aspartate esters and polymers with varied alkyl or functionalized side chains. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison of L-Aspartate Derivatives

Key Findings from Comparative Studies:

Structural Flexibility vs. Stability :

- Bis(2-methoxyethyl) L-aspartate’s ether oxygen in the side chain enhances polarity and solubility compared to purely alkyl-substituted analogs like poly(α-n-butyl β-L-aspartate) .

- The n-butyl derivative’s tetragonal crystal form (4/1 helix) is less thermodynamically stable than the hexagonal form, attributed to steric hindrance from bulkier side chains .

Biological Activity :

- Unlike L-ornithine L-aspartate, which directly modulates ammonia metabolism, bis(2-methoxyethyl) L-aspartate lacks intrinsic biological activity but is explored for controlled-release drug carriers due to its degradable ester linkages .

Synthetic Utility :

- Diallyl L-aspartate tosylate’s allyl groups enable radical polymerization or thiol-ene reactions, contrasting with the inert 2-methoxyethyl groups in bis(2-methoxyethyl) L-aspartate .

Environmental and Health Impacts :

- Bis(2-methoxyethyl) phthalate (a structurally related plasticizer) has raised concerns about endocrine disruption, highlighting the need for rigorous toxicity assessments of 2-methoxyethyl-functionalized compounds .

Critical Analysis of Research Limitations

- Data Gaps: Comparative studies on toxicity and biodegradability of bis(2-methoxyethyl) L-aspartate are sparse.

- Contradictions: references bis(2-methoxyethyl)aminosulfur trifluoride (a fluorinating agent), which shares a similar side chain but differs in core structure and reactivity. This underscores the need for precise nomenclature to avoid confusion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.